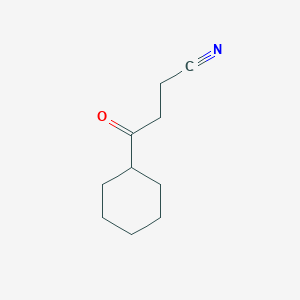
2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with isopropyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of isopropylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and using solvents such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal oxides or zeolites, can enhance the reaction efficiency. Additionally, advanced purification techniques, including crystallization and distillation, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- exerts its effects involves binding to specific molecular targets. For instance, its anticonvulsant activity is attributed to its interaction with voltage-gated sodium channels, leading to the inhibition of neuronal excitability . Additionally, its antibacterial properties are linked to the inhibition of bacterial protein synthesis by binding to ribosomal subunits .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazolidine-2,4-dione: Similar in structure but lacks the isopropyl group.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one nitrogen atom in the imidazolidine ring.
Hydantoin: A simpler structure with no additional substituents.
Uniqueness
2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug development .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-6(10)4-8(3)7(9)11/h5H,4H2,1-3H3 |
Clé InChI |
IFUCLLDLONIGJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)CN(C1=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)


![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)








